N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a methyl group at position 8 and a 4-oxo-4,5-dihydro moiety. The core is linked via a propanamide chain to a 3-chloro-4-methoxyphenyl group. This structure is hypothesized to confer bioactivity through interactions with kinase targets or other enzymes, given the prevalence of pyrimidoindole derivatives in medicinal chemistry .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-12-3-5-16-14(9-12)19-20(25-16)21(28)26(11-23-19)8-7-18(27)24-13-4-6-17(29-2)15(22)10-13/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOFDMVTLOHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 410.9 g/mol
- CAS Number : 1207058-44-3
Research indicates that the compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its potential as an inhibitor of certain kinases involved in cancer progression.
- EGFR Inhibition : Similar compounds in the pyrimidine class have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, studies report IC values ranging from 7.48 nM to 42.38 µM for related pyrimidine derivatives against different cancer cell lines such as A549 and H1975 .
- Antiviral Activity : The compound's structure suggests potential antiviral properties, particularly against viruses like Tobacco Mosaic Virus (TMV). In vivo studies have shown that related compounds can achieve over 40% inactivation at concentrations of 500 mg/L .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | Target | IC | Reference |
|---|---|---|---|
| EGFR Inhibition | A549 Cell Line | 12 nM | |
| Antiviral Activity | TMV | >40% at 500 mg/L | |
| Cytotoxicity | Various Cancer Cell Lines | Varies; significant effects noted at 10 µM |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluating the cytotoxic effects of similar pyrimidine derivatives revealed that they induced apoptosis in cancer cell lines such as HT29 and A549. The mechanism involved the activation of caspases and subsequent cell cycle arrest .
- Antiviral Efficacy : A series of experiments conducted on TMV showed that derivatives with similar structural motifs exhibited effective antiviral properties, outperforming traditional antiviral agents like ribavirin in some cases .
Scientific Research Applications
Antimicrobial Activity
1. Antibacterial Properties
Research indicates that derivatives of pyrimidine compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with a methoxy substitution on the phenyl ring demonstrate significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics like ampicillin . The presence of chlorine and methoxy groups in the structure enhances this activity, making it a promising candidate for further development.
2. Antifungal Activity
In addition to antibacterial properties, pyrimidine derivatives have been evaluated for antifungal activity. Certain compounds have shown effectiveness against fungal strains, suggesting potential applications in treating fungal infections .
Anticancer Potential
1. Mechanism of Action
The compound's structural features suggest potential mechanisms for anticancer activity, particularly through the inhibition of key enzymes involved in cancer cell proliferation. Pyrimidine derivatives have been studied for their ability to interact with DNA polymerases and other targets critical for cancer cell survival .
2. Case Studies
Recent studies have highlighted the efficacy of similar compounds in inhibiting tumor growth in various cancer cell lines. For example, specific pyrimidine derivatives have been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects and inducing apoptosis .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide. Modifications to the pyrimidine ring or substituents on the aromatic rings can lead to enhanced biological properties. Research indicates that electron-withdrawing groups like chlorine improve antibacterial potency, while specific substitutions can enhance anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound A : N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide ()
- Key Differences : Replaces 3-chloro-4-methoxyphenyl with 2,4-difluorobenzyl.
- However, the absence of methoxy may reduce hydrogen-bonding capacity .
Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()
- Key Differences : Features a 4-chlorophenyl group on the pyrimidoindole core and a sulfanyl acetamide linker.
- The 4-chlorophenyl substitution may alter steric interactions in target binding compared to the 8-methyl substitution in the target compound .
Core Heterocycle Modifications
Compound C : (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile ()
- Key Differences : Pyrimido[4,5-b]indole core with an ethynyl group at position 7 and a piperidine-propanenitrile side chain.
- Demonstrates kinase inhibition (IC₅₀ = 2.24 µM for GSK-3β), suggesting the target compound may share similar bioactivity .
Compound D : 3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide ()
- Key Differences : Replaces pyrimidoindole with an imidazole-pyridine core.
- The imidazole-thioether linkage may confer distinct pharmacokinetic properties .
SAR Insights :
- Pyrimidoindole Core : Essential for kinase interaction; substitutions at positions 7–8 modulate potency and selectivity.
- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance target binding, while methoxy groups improve solubility .
- Linker Flexibility : Propanamide linkers balance conformational flexibility and metabolic stability compared to rigid sulfanyl or nitrile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
